molecular formula C17H12N2O2S B2695297 (2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 313687-30-8

(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No. B2695297
CAS RN: 313687-30-8
M. Wt: 308.36
InChI Key: DZYBOCKWMRGFHZ-UKTHLTGXSA-N
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Description

(2E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile, referred to as compound A for the remainder of Compound A is a heterocyclic compound, containing both a furan and a thiazole ring, and can be synthesized from commercially available starting materials. This paper will discuss the synthesis method of compound A, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been studied for its synthesis and structural characteristics. In a study, a similar compound (5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one) was synthesized and characterized using FT-IR, NMR spectroscopy, and X-ray powder diffraction. Theoretical analysis using density functional theory (DFT) was also performed to understand its intermolecular interactions and structural aspects (Rahmani et al., 2017).

Application in Organic Synthesis

The compound's structure has been explored in the context of organic synthesis. In one study, furan-2-yl(phenyl)methanol derivatives were used in aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol, leading to the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives (Reddy et al., 2012).

Biomedical Research

The compound has been studied in the context of biomedical research, particularly in drug development. For example, a study investigated its potential use as a tracer for biodistribution studies in the treatment of Chagas disease (Rodríguez et al., 2017).

Anticancer Activity

Research has been conducted to evaluate the anticancer activity of derivatives of the compound. One study synthesized and tested novel 3-arylaminobenzofuran derivatives for antiproliferative activity against cancer cells, tubulin polymerization inhibition, and in vivo potency (Romagnoli et al., 2015).

Photophysical Properties

The photophysical properties of derivatives of the compound have also been studied. A study examined the absorption and fluorescence characteristics of related compounds in different solvents, providing insights into the intramolecular charge transfer interactions and stability in excited states (Kumari et al., 2017).

properties

IUPAC Name

(E)-3-(furan-2-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2S/c1-20-14-6-4-12(5-7-14)16-11-22-17(19-16)13(10-18)9-15-3-2-8-21-15/h2-9,11H,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBOCKWMRGFHZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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